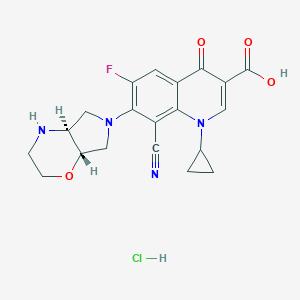

Finafloxacinhydrochlorid

Übersicht

Beschreibung

Ganetespib, also known as STA-9090, is a novel non-geldanamycin heat shock protein 90 (HSP90) inhibitor. It is a resorcinol-containing triazolone compound that binds to the ATP-binding domain at the N-terminus of HSP90. This compound has shown potent antitumor activity in various preclinical and clinical studies, particularly in non-small cell lung cancer models .

Wissenschaftliche Forschungsanwendungen

Ganetespib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von HSP90 und seine Auswirkungen auf die Proteinfaltung und -stabilität zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von HSP90 in zellulären Prozessen und seine Beteiligung an verschiedenen Krankheiten zu verstehen.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs, insbesondere solchen, die gegen andere Behandlungen resistent sind, untersucht. .

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung eingesetzt

5. Wirkmechanismus

Ganetespib entfaltet seine Wirkung, indem es an die ATP-Bindungsstelle am N-Terminus von HSP90 bindet. Diese Bindung hemmt die Chaperonfunktion von HSP90, was zum Abbau seiner Klientenproteine führt. Diese Klientenproteine umfassen verschiedene onkogene Kinasen und Rezeptoren, die für das Tumorwachstum und -überleben unerlässlich sind. Durch die Hemmung von HSP90 stört Ganetespib mehrere Signalwege, darunter die PI3K/Akt/NF-κB-, Raf/MEK/ERK- und JAK/STAT3-Pfade, was letztendlich zu Apoptose und Wachstumsarrest von Krebszellen führt .

Wirkmechanismus

Target of Action

Finafloxacin hydrochloride is a fluoroquinolone antibiotic that selectively inhibits bacterial type II topoisomerase enzymes . The primary targets of Finafloxacin are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Finafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule and these enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to the cessation of bacterial DNA replication and transcription . This disruption affects the bacterial cell’s ability to reproduce and repair its DNA, leading to cell death .

Pharmacokinetics

Finafloxacin is well absorbed after oral administration . The peak plasma concentration (Cmax) values were found to be 0.24, 0.44 ± 0.16, 1.32 ± 0.62, 1.90 ± 0.73, 5.06 ± 2.09 and 11.1 ± 2.96 mg/L, respectively, after orally administered single doses of 25, 50, 100, 200, 400 and 800 mg .

Result of Action

The result of Finafloxacin’s action is the effective treatment of acute otitis externa (swimmer’s ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus . In clinical trials, Finafloxacin shortened the time to cessation of ear pain from an average of 6.8 days in patients taking a placebo to 3.5 days .

Action Environment

Finafloxacin exhibits optimal antibacterial activity in slightly acidic environments . This property offers a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It is advantageous in specific infection sites, namely, skin and soft tissue, vagina, and urinary tract .

Biochemische Analyse

Biochemical Properties

Finafloxacin hydrochloride exhibits broad-spectrum antibacterial activity that is enhanced over a pH range of 5.0–6.5 compared with neutral and basic values . It interacts with bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV .

Cellular Effects

Finafloxacin hydrochloride is effective against bacterial infections associated with acidic environments, including urinary tract infections and Helicobacter pylori infections . It influences cell function by inhibiting the activity of bacterial type II topoisomerases .

Molecular Mechanism

Finafloxacin hydrochloride exerts its effects at the molecular level by selectively inhibiting bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV . This inhibition disrupts the replication and transcription processes of the bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

Its optimal efficacy in slightly acidic environments suggests that it may be particularly effective in treating infections in environments such as the urinary tract and stomach, which can have lower pH levels .

Dosage Effects in Animal Models

In a mouse model of Q fever, Finafloxacin hydrochloride reduced the severity of the clinical signs of infection and weight loss associated with Q fever . It did not reduce the level of bacterial colonization in tissues compared to doxycycline or ciprofloxacin .

Metabolic Pathways

As a fluoroquinolone, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its effectiveness in acidic environments, it may be particularly well-distributed in tissues such as the urinary tract and stomach .

Subcellular Localization

As a fluoroquinolone, it is likely to localize to the cytoplasm where it can interact with its target enzymes, DNA gyrase and DNA topoisomerase IV .

Vorbereitungsmethoden

The synthesis of Ganetespib involves multiple steps, starting with the preparation of the resorcinol-containing triazolone core. The synthetic route typically includes the following steps:

Formation of the triazolone core: This involves the cyclization of a suitable precursor to form the triazolone ring.

Attachment of the resorcinol moiety: The resorcinol group is introduced through a series of substitution reactions.

Final modifications: Additional functional groups are added to enhance the compound’s binding affinity and specificity for HSP90.

Industrial production methods for Ganetespib are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Ganetespib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ganetespib kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: Ganetespib kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Ganetespib mit veränderten chemischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Ganetespib unterscheidet sich strukturell von anderen HSP90-Inhibitoren wie 17-Allylamino-17-Demethoxygeldanamycin (17-AAG), 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG) und IPI-504. Im Gegensatz zu diesen geldanamycin-abgeleiteten Inhibitoren hat Ganetespib eine einzigartige triazolonhaltige chemische Struktur. Dieser strukturelle Unterschied trägt zu seiner überlegenen Potenz, Antitumoraktivität und Sicherheitsprofil bei. Ganetespib hat in verschiedenen präklinischen Modellen eine höhere Wirksamkeit gezeigt und ein niedrigeres Toxizitätsprofil im Vergleich zu anderen HSP90-Inhibitoren .

Ähnliche Verbindungen umfassen:

- 17-Allylamino-17-Demethoxygeldanamycin (17-AAG)

- 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG)

- IPI-504

Ganetespib zeichnet sich durch seine einzigartige Struktur und sein erhöhtes therapeutisches Potenzial aus .

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSQUOHWYYEKM-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175097 | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209342-41-6 | |

| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

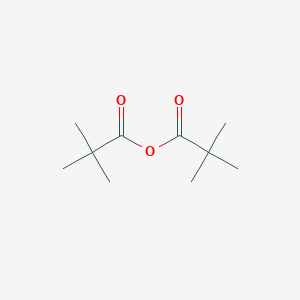

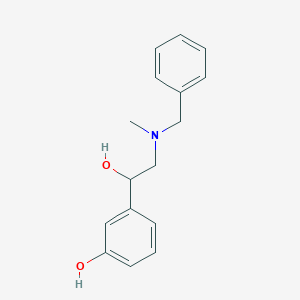

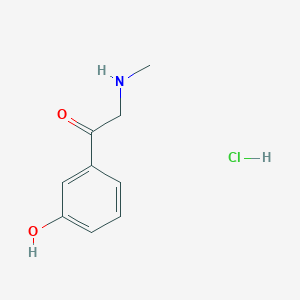

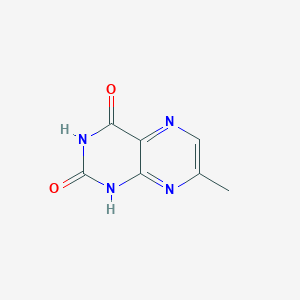

Feasible Synthetic Routes

Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?

A: Finafloxacin hydrochloride, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Finafloxacin hydrochloride disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How is the purity of Finafloxacin hydrochloride assessed?

A: A highly sensitive and specific HPLC method has been developed to determine the purity of Finafloxacin hydrochloride active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.

Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?

A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.

Q4: Are there any novel synthetic approaches for producing Finafloxacin hydrochloride?

A: While specific details are not provided in the abstracts, one article mentions "A novel approach to Finafloxacin hydrochloride (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)